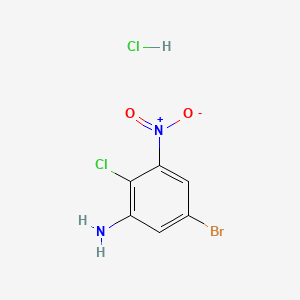

5-Bromo-2-chloro-3-nitroaniline hydrochloride

Description

5-Bromo-2-chloro-3-nitroaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₆H₄BrClN₂O₂·HCl. The compound features a benzene ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 2, and a nitro group (-NO₂) at position 3, with an amine (-NH₂) group at position 1. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical synthesis .

Key properties include:

- Molecular weight: ~305.37 g/mol (free base) + 36.46 g/mol (HCl).

- Appearance: Typically a crystalline solid (yellow to orange).

- Reactivity: The electron-withdrawing nitro group deactivates the ring, reducing electrophilic substitution but facilitating nucleophilic reactions at meta/para positions.

Properties

Molecular Formula |

C6H5BrCl2N2O2 |

|---|---|

Molecular Weight |

287.92 g/mol |

IUPAC Name |

5-bromo-2-chloro-3-nitroaniline;hydrochloride |

InChI |

InChI=1S/C6H4BrClN2O2.ClH/c7-3-1-4(9)6(8)5(2-3)10(11)12;/h1-2H,9H2;1H |

InChI Key |

NXWNUOPLOUTLOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-nitroaniline hydrochloride typically involves multiple steps. One common method includes the nitration of 2-chloroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of 5-Bromo-2-chloro-3-nitroaniline hydrochloride .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-nitroaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-2-chloro-3-aminoaniline, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-chloro-3-nitroaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-nitroaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can also participate in various chemical reactions, leading to the formation of different products that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogen-Substituted Nitroanilines

Structural analogues vary in halogen type, position, and substituent groups (Table 1).

Table 1: Key Analogues and Similarity Scores

Key Observations :

- Fluorine Substitution : Compounds like 3-Bromo-5-Chloro-2-fluoroaniline HCl exhibit higher polarity and lower thermal stability compared to the target compound due to fluorine’s electronegativity .

- Methyl vs. Chlorine : 5-Bromo-2-methyl-3-nitroaniline (similarity 0.96) shows reduced solubility in water compared to the hydrochloride salt form of the target compound, as methyl groups increase hydrophobicity .

- Positional Isomerism : 4-Bromo-3-fluoro-2-nitroaniline (similarity 0.92) demonstrates distinct reactivity in Suzuki coupling due to altered halogen positions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 5-Bromo-2-chloro-3-nitroaniline HCl | 3-Bromo-5-Chloro-2-fluoroaniline HCl | 5-Bromo-2-methyl-3-nitroaniline |

|---|---|---|---|

| Melting Point (°C) | 210–215 (dec.) | 195–200 | 185–190 |

| Solubility (H₂O) | Moderate (salt-enhanced) | Low (fluorine reduces solubility) | Very low |

| LogP | ~2.1 | ~1.8 | ~2.5 |

Analysis :

- Hydrochloride Salt: Enhances aqueous solubility compared to non-salt forms (e.g., 5-Bromo-2-methyl-3-nitroaniline) .

- Fluorine Impact : Reduces LogP (increased polarity) but may lower thermal stability due to weaker C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.